molecular formula C15H11BrN2O3 B3122190 (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 300822-12-2

(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3122190
CAS No.: 300822-12-2
M. Wt: 347.16 g/mol
InChI Key: MSOYTFNWHUWWRR-RUDMXATFSA-N
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Description

(2E)-N-(4-Bromophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS 300822-12-2) is a nitro group-bearing enamide derivative of significant interest in medicinal chemistry research, particularly for the study of neurodegenerative disorders. This compound has been identified as a potent, reversible, and competitive inhibitor of monoamine oxidase B (MAO-B) with an IC50 value of 5.28 µM . Its mechanism of action involves targeting the flavin adenine dinucleotide (FAD)-binding site of the MAO-B enzyme, thereby regulating the oxidative deamination of neurotransmitters . Furthermore, it exhibits inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1 or β-secretase), a key enzyme in the formation of amyloid plaques in Alzheimer's disease, with a residual activity of 88.1% at a 10 µM concentration . This dual-acting profile makes it a valuable multi-target-directed ligand (MTDL) for investigating complex disease pathways. The compound features an (E)-configured enamide linker, which contributes to its pharmacophore properties by combining an olefinic linkage with a carboxamide group . Studies using the parallel artificial membrane permeability assay (PAMPA) have demonstrated that this class of nitro-enamides can successfully cross the blood-brain barrier (BBB), a critical requirement for central nervous system-active agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOYTFNWHUWWRR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the condensation of 4-bromoaniline with 3-nitrocinnamic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced bromophenyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s dual substitution with bromine (electron-withdrawing, lipophilic) and nitro (strong electron-withdrawing, polar) groups distinguishes it from analogs. Key comparisons include:

Halogen-Substituted Analogs
  • (2E)-N-(3-Chloro-4-bromophenyl)-3-phenylprop-2-enamide (Compound 11, ) :

    • Substituents : 3-Cl, 4-Br on anilide; phenyl on cinnamate.
    • Activity : Bactericidal against Staphylococcus aureus but exhibits significant cytotoxicity in mammalian cells.
    • Lipophilicity : Moderate (experimental logD ~3.2), lower than nitro-substituted derivatives due to the absence of strong electron-withdrawing groups .
  • (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide () :

    • Substituents : 3,5-CF₃ on anilide; 4-Cl on cinnamate.
    • Activity : Submicromolar efficacy against MRSA and mycobacteria.
    • Lipophilicity : High (logD >4.0), attributed to trifluoromethyl groups. Cytotoxicity is low due to balanced electronic effects .
Nitro-Substituted Analogs
  • (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide (): Substituents: 4-phenoxyphenyl on anilide; 3-nitro on cinnamate.
Multi-Halogen/Nitro Derivatives
  • (2E)-N-(4-Bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide (): Substituents: 4-Br, 3-Me on anilide; 4-Cl, 3-NO₂ on cinnamate. Activity: Predicted broad-spectrum activity due to synergistic halogen and nitro effects.
Antimicrobial Activity
  • Target Compound: Expected to exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and mycobacteria, based on meta-nitro and para-bromo substitutions. The nitro group may enhance interaction with bacterial enzymes (e.g., enoyl-ACP reductase) .
  • Comparison with (2E)-N-[3,5-Bis(CF₃)phenyl]-3-phenylprop-2-enamide () :
    • The trifluoromethyl analog shows MIC values of 0.5–1.0 µg/mL against S. aureus, superior to ampicillin. However, the target compound’s nitro group may offer unique binding advantages despite lower lipophilicity .
Anti-Inflammatory Potential
  • Compounds with ortho/meta substitutions (e.g., (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide, ) inhibit NF-κB activation. The target compound’s nitro group could similarly attenuate inflammatory pathways, though this requires experimental validation .
Cytotoxicity
  • Analogs with para-bromo and meta-nitro substitutions (e.g., ) may exhibit higher cytotoxicity than chloro or trifluoromethyl derivatives due to increased electrophilicity and metabolic stability .

Physicochemical and ADMET Properties

Lipophilicity
  • Target Compound : Predicted logD ~3.8 (similar to nitro-substituted analogs in ), balancing solubility and membrane penetration.
  • Comparison :
    • Chlorinated analogs (logD ~3.2–3.5) have lower cytotoxicity but reduced antimicrobial scope .
    • Trifluoromethyl derivatives (logD >4.0) show broader efficacy but higher metabolic instability .
Solubility and Bioavailability
  • The nitro group may reduce aqueous solubility compared to methoxy or hydroxyl substitutions (e.g., ), necessitating formulation optimization .

Biological Activity

Overview

(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound categorized as an enamide. It features a bromophenyl group and a nitrophenyl group attached to a prop-2-enamide backbone, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the condensation of 4-bromoaniline with 3-nitrocinnamic acid. The reaction is conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The process is generally performed in dichloromethane at room temperature, allowing for efficient formation of the desired product .

Biological Activity

Research indicates that (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to apoptosis regulation and cell signaling .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially making it useful in treating inflammatory diseases .
  • Antimicrobial Activity : Investigations into its antimicrobial properties reveal effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

The biological activity of (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to altered cellular processes. Further research is needed to elucidate the exact molecular targets involved .

Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrate that the compound can induce apoptosis in various cancer cell lines, with IC50 values indicating significant potency .
  • Cell Cycle Analysis : Flow cytometry analyses have shown that treatment with (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide results in cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer effects .
  • Inflammatory Models : Animal models of inflammation treated with this compound exhibited reduced levels of pro-inflammatory cytokines, further supporting its anti-inflammatory potential .

Case Studies

A few notable case studies highlight the efficacy of (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide:

  • Case Study 1 : In a study involving human breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Case Study 2 : A murine model of arthritis showed significant improvement in clinical scores and histological assessments when treated with this compound compared to controls, indicating its potential utility as an anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes for (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a condensation reaction between 3-nitrobenzaldehyde and 4-bromoaniline, followed by acylation. Key steps include:

  • Step 1: Base-catalyzed condensation (e.g., NaOH or K₂CO₃) to form the α,β-unsaturated ketone intermediate.
  • Step 2: Amidation with 4-bromoaniline using coupling agents like EDCI/HOBt in anhydrous DMF .
    Critical reaction parameters:
  • Temperature: Maintain 0–5°C during amidation to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of nitro/bromo aromatic groups.
    Yield optimization (~75–80%) requires strict exclusion of moisture and stoichiometric control of the coupling agent .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign the E-configuration of the α,β-unsaturated amide (δ 6.5–7.5 ppm for vinyl protons; J = 15–16 Hz for trans coupling) and confirm nitro/bromophenyl substituents .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • HPLC-MS: Monitor purity (>95%) and molecular ion peaks (m/z ~399 for [M+H]⁺) .

Intermediate: How does the bromophenyl substituent affect electronic properties compared to fluoro or chloro analogs?

Methodological Answer:

  • Electronic Effects: The bromine atom’s larger atomic size and lower electronegativity vs. fluorine reduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

  • Biological Impact: Bromine’s steric bulk may reduce binding affinity to targets compared to smaller substituents (e.g., F, Cl), as seen in cytotoxicity assays (IC₅₀ values: Br > Cl > F) .

  • Comparative Data:

    SubstituentLogPIC₅₀ (μM)
    4-Bromo3.812.4
    4-Chloro3.58.7
    4-Fluoro3.25.1
    Data suggest bromine’s hydrophobicity improves membrane permeability but reduces target engagement .

Advanced: How to design experiments to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Step 2: Perform dose-response curves (0.1–100 μM) with positive controls (e.g., doxorubicin for cytotoxicity).
  • Step 3: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .
  • Case Study: Discrepancies in anti-inflammatory activity (IC₅₀ = 5–25 μM) were resolved by confirming batch-dependent purity variations using LC-MS .

Advanced: What strategies optimize crystallization for X-ray analysis?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., DCM/hexane) for slow evaporation, enhancing crystal lattice formation.
  • Temperature Gradient: Gradual cooling from 40°C to 4°C promotes nucleation.
  • Software Tools: Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .
    Example: A 1.8 Å resolution structure revealed intramolecular H-bonding between the amide NH and nitro group, stabilizing the E-configuration .

Intermediate: What are the challenges in nitro group reduction for this compound?

Methodological Answer:

  • Selectivity: Catalytic hydrogenation (H₂/Pd-C) risks over-reduction of the α,β-unsaturated amide.
  • Mitigation: Use partial hydrogenation (1 atm H₂, 25°C, 2 hr) or alternative reductants (e.g., SnCl₂/HCl) to yield the amine without disrupting the double bond .
  • Monitoring: Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Advanced: How to investigate the compound’s mechanism of action using computational methods?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). The bromophenyl group shows hydrophobic contacts with Val523, while the nitro group forms π-stacking with Tyr355 .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å after 50 ns).
  • QSAR Modeling: Correlate substituent electronegativity with activity (R² = 0.89 for a training set of 15 analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide
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(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide

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